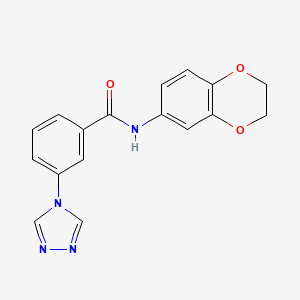
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide, also known as CX614, is a research chemical that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the family of benzamides and has been found to enhance synaptic plasticity, which is essential for learning and memory processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide involves the activation of the AMPA receptor, which is a type of ionotropic glutamate receptor. This activation leads to an increase in the influx of calcium ions into the postsynaptic neuron, which results in the enhancement of synaptic plasticity.
Biochemical and physiological effects:
This compound has been found to enhance long-term potentiation (LTP), which is a process that strengthens the connection between neurons. This enhancement of LTP is thought to be responsible for the improvement in learning and memory processes observed with this compound. This compound has also been found to increase the release of dopamine in the brain, which is thought to be responsible for its potential use in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide in lab experiments is its ability to enhance synaptic plasticity, which is essential for learning and memory processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and dosing.
Future Directions
Future research on N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide should focus on its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies should investigate the potential use of this compound in the treatment of drug addiction. Finally, future research should focus on the development of safer and more effective analogs of this compound.
Synthesis Methods
The synthesis of N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide involves the reaction of N-cyclohexyl-N-methylbenzamide with phenyl chloromethyl ether in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid.
Scientific Research Applications
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to enhance synaptic plasticity, which is essential for learning and memory processes. This compound has also been studied for its potential use in the treatment of drug addiction.
properties
IUPAC Name |
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-22(19-8-4-2-5-9-19)21(23)18-14-12-17(13-15-18)16-24-20-10-6-3-7-11-20/h3,6-7,10-15,19H,2,4-5,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUSELPSAYGJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5359079.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5359092.png)
![4-[(4-fluorophenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5359094.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5359102.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5359117.png)
![1-{1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydro-1H-indol-2-yl}ethanone hydrochloride](/img/structure/B5359120.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5359127.png)
![methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359135.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B5359139.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5359162.png)
![3-nitrobenzaldehyde [4-[(4-chlorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5359165.png)
![N-(2,6-diethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5359171.png)